molecular formula C4H4N2O2 B1311642 Uracil-2-13C CAS No. 35803-45-3

Uracil-2-13C

货号: B1311642
CAS 编号: 35803-45-3
分子量: 113.08 g/mol
InChI 键: ISAKRJDGNUQOIC-AZXPZELESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

尿嘧啶 C-13 是尿嘧啶的标记形式,尿嘧啶是一种天然存在的嘧啶衍生物。尿嘧啶是核酸 RNA 中四种核碱基之一,在 RNA 中,它通过两个氢键与腺嘌呤结合。在 DNA 中,尿嘧啶被胸腺嘧啶取代。“C-13”标记表示尿嘧啶分子中位置 2 的碳原子是碳-13 同位素,碳-13 同位素是一种稳定同位素,用于各种科学研究 .

准备方法

合成路线和反应条件: 尿嘧啶 C-13 的合成通常涉及将碳-13 掺入尿嘧啶分子中。一种常用的方法是在受控条件下,使标记的二氧化碳与氨和氰基乙炔反应,形成尿嘧啶 C-13。反应在水或二甲基亚砜 (DMSO) 等溶剂中,在升高的温度下进行 .

工业生产方法: 尿嘧啶 C-13 的工业生产涉及使用类似方法进行大规模合成,但针对更高的产量和纯度进行了优化。该过程包括使用标记的前体和先进的纯化技术,例如色谱法,以分离标记的尿嘧啶 .

化学反应分析

反应类型: 尿嘧啶 C-13 经历各种化学反应,包括:

常用试剂和条件:

主要产品:

科学研究应用

尿嘧啶 C-13 在科学研究中具有广泛的应用:

    化学: 在核磁共振 (NMR) 光谱中用作示踪剂,用于研究分子结构和动力学。

    生物学: 用于代谢研究,以追踪尿嘧啶掺入 RNA 和 DNA 中。

    医学: 用于诊断测试,如呼吸测试,用于研究代谢紊乱和胃肠道疾病。

    工业: 应用于药物开发和作为分析化学中的标准 .

作用机制

尿嘧啶 C-13 的作用机制涉及它掺入核酸中。在 RNA 中,尿嘧啶与腺嘌呤配对,而在 DNA 中,它被胸腺嘧啶取代。碳-13 标记使研究人员能够追踪分子在生物系统中的行为和相互作用。这种标记提供了对代谢途径以及各种治疗对核酸合成的影响的见解 .

类似化合物:

尿嘧啶 C-13 的独特性: 尿嘧啶 C-13 的独特性在于它的碳-13 标记,这使得它成为研究应用中的一种有价值的工具。稳定同位素标记允许对代谢过程进行精确追踪和分析,使其与其他尿嘧啶衍生物区别开来 .

相似化合物的比较

Uniqueness of Uracil C-13: Uracil C-13 is unique due to its carbon-13 labeling, which makes it a valuable tool in research applications. The stable isotope label allows for precise tracking and analysis of metabolic processes, making it distinct from other uracil derivatives .

属性

IUPAC Name

(213C)1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAKRJDGNUQOIC-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN[13C](=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189336
Record name Uracil C-13, 2-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35803-45-3
Record name Uracil C-13, 2-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035803453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil C-13
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16345
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uracil C-13, 2-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name URACIL 2C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZF8J4VAIK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the mixture of water (96.4 g) and 4.8 g of cyclohexane, were added 6.96 g (62.6 mmol) of cytosine, 18.7 g (75.4 mmol) of 2′-deoxyribose-1-phosphate diammonium salt, 7.58 g (132 mmol) of magnesium hydroxide and the frozen cell mass (2.0 g) prepared in Reference Example 3. The reaction took place at 45° C. for 18 hours, controlling the solution at pH 8.8 with acetic acid. The HPLC analysis after the reaction demonstrated that 10.03 g (70.5 mol %/cytosine) of 2′-deoxycytidine was produced as object compound. At the same time, 0.73 g (10.4 mol %/cytosine) of uracil and 1.80 g (12.6 mol %/cytosine) of 2′-deoxyuridine were produced as byproduct, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
96.4 g
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
solvent
Reaction Step Three
Quantity
6.96 g
Type
reactant
Reaction Step Four
[Compound]
Name
2′-deoxyribose 1-phosphate diammonium salt
Quantity
18.7 g
Type
reactant
Reaction Step Four
Quantity
7.58 g
Type
reactant
Reaction Step Four
Quantity
10.03 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uracil-2-13C
Reactant of Route 2
Uracil-2-13C
Reactant of Route 3
Uracil-2-13C
Reactant of Route 4
Uracil-2-13C
Reactant of Route 5
Uracil-2-13C
Reactant of Route 6
Uracil-2-13C
Customer
Q & A

Q1: The research mentions using isotopically labeled Uracil, particularly Uracil C-13, 2-, for Tandem Mass Spectrometry Experiments (MS/MS). What specific information does the use of Uracil C-13, 2- provide about the fragmentation pathways of protonated Uracil?

A1: Utilizing Uracil C-13, 2- in MS/MS experiments allows researchers to track the fate of specific atoms during fragmentation. By observing the mass shifts in the fragment ions compared to unlabeled Uracil, they can definitively determine which parts of the molecule are lost or retained in each fragmentation pathway. For example, the loss of a neutral fragment with a mass of 27 in the unlabeled Uracil would correspond to a loss of a mass of 28 in Uracil C-13, 2- if the C-2 carbon is retained in the charged fragment. This level of detail is crucial for confidently mapping out the fragmentation mechanisms of protonated Uracil. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。